N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
This compound features a benzothiazole core substituted at the 6-position with a carboxamide group. The side chain includes an azetidine (4-membered nitrogen heterocycle) and a thiophene ring, which confer unique steric and electronic properties. The azetidine moiety enhances metabolic stability compared to larger heterocycles, while the thiophene group contributes to π-π stacking interactions in biological systems. Its synthesis likely involves coupling benzo[d]thiazole-6-carboxylic acid with a pre-functionalized ethylamine derivative bearing azetidine and thiophen-3-yl groups, though explicit synthetic details are absent in the provided evidence .
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-17(12-2-3-14-16(8-12)23-11-19-14)18-9-15(20-5-1-6-20)13-4-7-22-10-13/h2-4,7-8,10-11,15H,1,5-6,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXGKTCWEOXWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes an azetidine ring, a thiophene moiety, and a benzo[d]thiazole core. The synthesis typically involves multi-step processes including the formation of the azetidine and subsequent modifications to introduce the thiophene and benzo[d]thiazole components.
Synthetic Pathway
- Formation of Azetidine : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Thiophene : The thiophene group is usually added via electrophilic substitution or coupling reactions.
- Benzo[d]thiazole Core : This is often formed through cyclization reactions involving benzothiazole derivatives.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to possess cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 (Breast) | 1.8 ± 0.02 |
| Doxorubicin | MCF-7 (Breast) | 1.2 ± 0.005 |
The above table illustrates the potency of related compounds, suggesting that this compound may also exhibit similar activities due to its structural characteristics .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Protein Kinases : Some derivatives have shown effectiveness as inhibitors of specific protein kinases involved in cancer proliferation.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Case Studies
- Inhibition of T-cell Proliferation : A study demonstrated that certain benzothiazole derivatives acted as potent inhibitors in T-cell proliferation assays, indicating potential applications in immunomodulation .
- Neuroprotective Effects : Other derivatives were evaluated for neuroprotective properties against ischemia/reperfusion injury, showing significant attenuation of neuronal damage .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Electron-donating groups on the aromatic rings enhance cytotoxicity, while electron-withdrawing groups tend to reduce activity.
- Ring Modifications : Alterations in the azetidine or thiophene rings can significantly impact binding affinity and selectivity toward biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Benzo[d]thiazole-6-carboxamides
Table 1: Structural and Functional Comparisons
Key Observations:
Azetidine vs. Diazirine (FFF-31) : The target compound’s azetidine may improve solubility and reduce steric hindrance compared to FFF-31’s diazirine, which is typically used for covalent binding studies .
Thiophene vs. Sulfonamide (Compound 20) : The thiophene in the target compound could enhance lipophilicity and membrane permeability relative to the polar sulfonamide group in Compound 20, which showed moderate cytotoxicity (IC₅₀ > 10 μM in HCT-116) .
Activity vs. 6d : The nitro and thiadiazole groups in 6d contribute to its potent VEGFR-2 inhibition (IC₅₀ = 0.19 μM), suggesting that the target compound’s azetidine-thiophene motif might prioritize different kinase targets .
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Properties
| Property | Target Compound | FFF-31 | Compound 20 |
|---|---|---|---|
| Molecular Weight | ~375 g/mol | ~340 g/mol | ~445 g/mol |
| cLogP | ~3.5 (moderate lipophilicity) | ~2.8 | ~2.1 (high polarity) |
| H-bond Donors | 1 (amide NH) | 1 (amide NH) | 3 (amide NH, sulfonamide) |
| Metabolic Stability | High (azetidine) | Moderate (diazirine) | Low (sulfonamide) |
Q & A
Q. What are the common synthetic routes for N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Formation of the azetidine-thiophene backbone : Reacting azetidine derivatives with thiophene-3-carbaldehyde under nucleophilic substitution conditions.
Carboxamide coupling : Benzo[d]thiazole-6-carboxylic acid is activated (e.g., using HATU or EDC/DMAP) and coupled to the amine group of the intermediate via amide bond formation .
Cyclization and purification : Final cyclization steps in polar aprotic solvents (e.g., DMF) with catalysts like iodine, followed by column chromatography for isolation .
Key Considerations : Optimize reaction time (1–3 minutes for rapid cyclization) and solvent choice (acetonitrile or DMF) to minimize side products .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm backbone connectivity, with thiophen-3-yl protons appearing as distinct doublets (δ 7.2–7.5 ppm) and azetidine protons as triplets (δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 384 [M+H]+ for intermediates) .
- X-ray Crystallography : For unambiguous confirmation, single crystals are analyzed using SHELX software for refinement, particularly useful when spectral data conflicts arise .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinases (e.g., GSK-3β) or viral proteases. Prioritize binding pockets with high hydrophobic complementarity to the thiophene and benzo[d]thiazole moieties .
- Pharmacophore Modeling : Identify key features (e.g., hydrogen-bond acceptors from the carboxamide) for virtual screening against databases like ChEMBL .
- Validation : Confirm predictions via in vitro kinase inhibition assays (IC determination) or SPR-based binding studies .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings, particularly for azetidine and thiophene protons .
- X-ray Diffraction : Resolve ambiguous NOEs or rotational isomers by obtaining single-crystal structures. SHELXL refinement can address discrepancies between predicted and observed bond angles .
- Isotopic Labeling : Use N-labeled intermediates to trace carboxamide connectivity in complex spectra .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the azetidine (e.g., alkyl vs. aryl groups) or benzo[d]thiazole (e.g., electron-withdrawing groups at position 6) .
- Biological Assays : Test analogs for cytotoxicity (MTT assay), membrane permeability (Caco-2 cells), and metabolic stability (microsomal assays) .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values. Prioritize analogs with balanced hydrophobicity (clogP 2–4) .
Experimental Design & Data Analysis
Q. What experimental controls are critical in assessing the compound’s biological activity?
- Methodological Answer :
- Positive/Negative Controls : Include known kinase inhibitors (e.g., staurosporine) and solvent-only controls to validate assay conditions .
- Dose-Response Curves : Use 8–12 concentration points (e.g., 0.1–100 µM) to calculate accurate IC values. Replicate experiments ≥3 times .
- Counter-Screens : Test against unrelated targets (e.g., GPCRs) to rule out off-target effects .
Q. How can conflicting data on synthetic yields be addressed?
- Methodological Answer :
- Reaction Monitoring : Use TLC or inline IR to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equivalents of benzo[d]thiazole-6-carboxylic acid) if cyclization stalls .
- Solvent Screening : Compare yields in acetonitrile (fast kinetics) vs. DMF (improved solubility). Additives like triethylamine may stabilize intermediates .
- Scale-Up Protocols : Pilot reactions at 1 mmol scale before kilogram-scale synthesis to identify exothermicity or purification bottlenecks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
